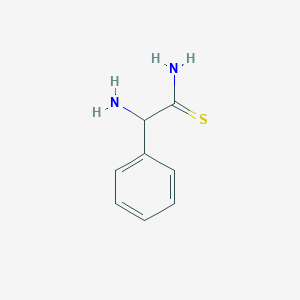
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated organic compound with the molecular formula C16H10F4O2 It is characterized by the presence of two phenyl groups and four fluorine atoms attached to a butane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione can be synthesized through several organic synthesis methods. One common approach involves the reaction of 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar fluorine content but different structural properties.
1,4-Diphenylbutane: Lacks fluorine atoms, resulting in different chemical and physical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but has hydroxyl groups instead of carbonyl groups.
Uniqueness
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is unique due to its specific combination of fluorine atoms and phenyl groups, which impart distinct chemical properties
Properties
Molecular Formula |
C16H10F4O2 |
|---|---|
Molecular Weight |
310.24 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JMFCEKRSCNGTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)
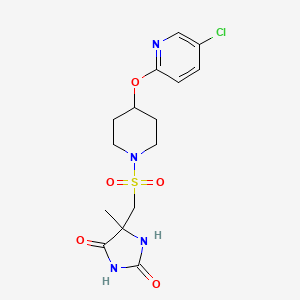

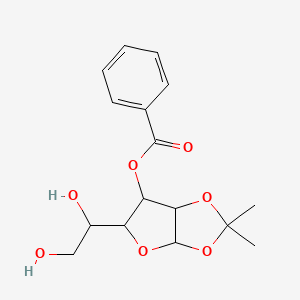
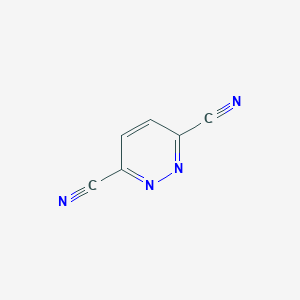
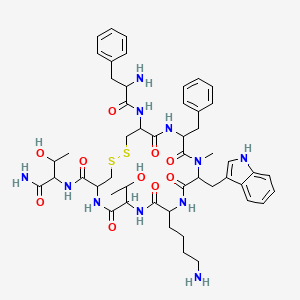

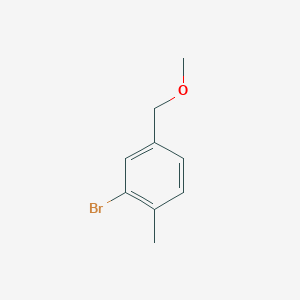

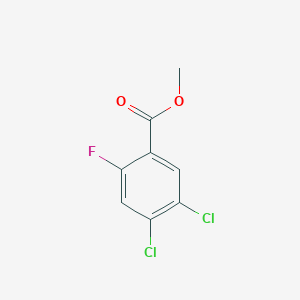
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)

